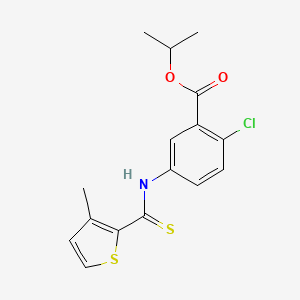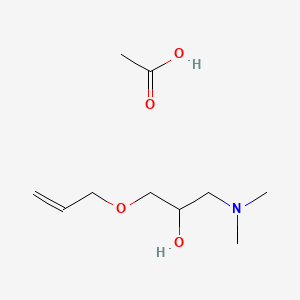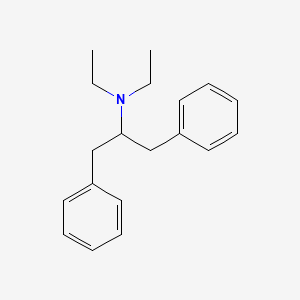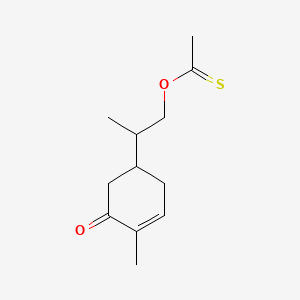
Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzoic acid core substituted with chlorine, methylthio, ethoxy, and thioxomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:
Chlorination: Introduction of a chlorine atom to the benzoic acid core.
Thioxomethylation: Addition of a thioxomethyl group.
Ethoxylation: Incorporation of an ethoxy group.
Methylthiolation: Introduction of a methylthio group.
Esterification: Formation of the ester linkage with 1-methylethyl alcohol.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, focusing on cost-effectiveness, efficiency, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of the thioxomethyl group to a sulfoxide or sulfone.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, methyl ester
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-(((2-(methylthio)ethoxy)thioxomethyl)amino)-, 1-methylethyl ester lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
135813-01-3 |
|---|---|
Molecular Formula |
C14H18ClNO3S2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-(2-methylsulfanylethoxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H18ClNO3S2/c1-9(2)19-13(17)11-8-10(4-5-12(11)15)16-14(20)18-6-7-21-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,20) |
InChI Key |
NFPPKPLKKDRRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCCSC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


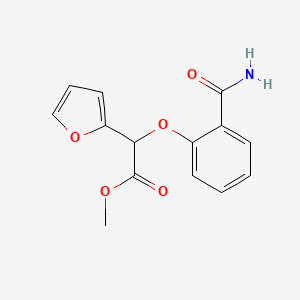
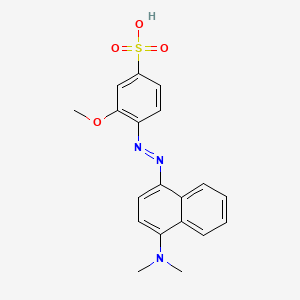
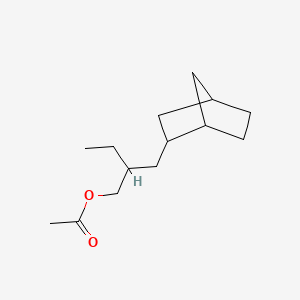

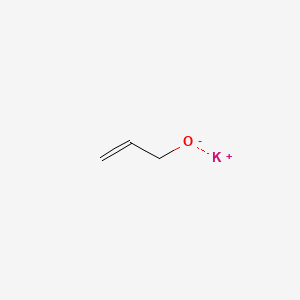
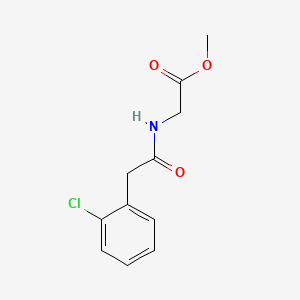
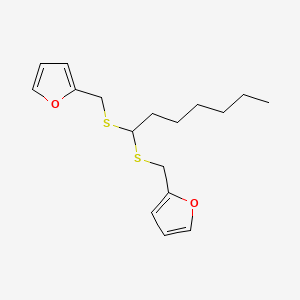
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)


